Cas no 85577-69-1 (2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride)

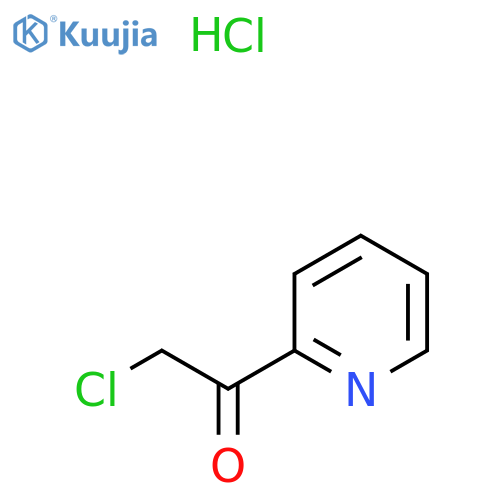

85577-69-1 structure

商品名:2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride

2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-CHLORO-1-(PYRIDIN-2-YL)ETHANONE hydrochloride

- 2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride

- 2-CHLORO-1-(PYRIDIN-2-YL)ETHANONEHYDROCHLORIDE

- H11612

- 85577-69-1

- 2-CHLORO-1-(PYRIDIN-2-YL)ETHANONE HCL

- AKOS015892159

- SCHEMBL8564384

- EN300-173322

- 2-chloro-1-pyridin-2-ylethanone;hydrochloride

-

- MDL: MFCD11846758

- インチ: 1S/C7H6ClNO.ClH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4H,5H2;1H

- InChIKey: BMKIXPOWPXOZIU-UHFFFAOYSA-N

- ほほえんだ: ClCC(C1C=CC=CN=1)=O.Cl

計算された属性

- せいみつぶんしりょう: 190.9904692g/mol

- どういたいしつりょう: 190.9904692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 127

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30

2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-173322-10.0g |

2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride |

85577-69-1 | 10g |

$3683.0 | 2023-05-24 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743950-5g |

2-Chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride |

85577-69-1 | 98% | 5g |

¥1268.00 | 2024-07-28 | |

| Enamine | EN300-173322-5g |

2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride |

85577-69-1 | 5g |

$2485.0 | 2023-09-20 | ||

| Crysdot LLC | CD00001425-1g |

2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride |

85577-69-1 | 97% | 1g |

$178 | 2024-07-19 | |

| Enamine | EN300-173322-0.5g |

2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride |

85577-69-1 | 0.5g |

$823.0 | 2023-09-20 | ||

| Enamine | EN300-173322-1.0g |

2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride |

85577-69-1 | 1g |

$857.0 | 2023-05-24 | ||

| Enamine | EN300-173322-2.5g |

2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride |

85577-69-1 | 2.5g |

$1680.0 | 2023-09-20 | ||

| Enamine | EN300-173322-0.05g |

2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride |

85577-69-1 | 0.05g |

$719.0 | 2023-09-20 | ||

| Enamine | EN300-173322-0.1g |

2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride |

85577-69-1 | 0.1g |

$755.0 | 2023-09-20 | ||

| Enamine | EN300-173322-10g |

2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride |

85577-69-1 | 10g |

$3683.0 | 2023-09-20 |

2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

85577-69-1 (2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride) 関連製品

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 61389-26-2(Lignoceric Acid-d4)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

推奨される供給者

atkchemica

(CAS:85577-69-1)2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ